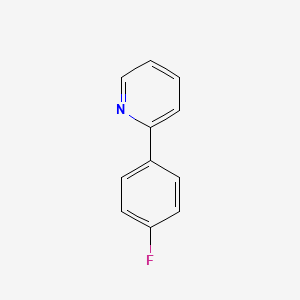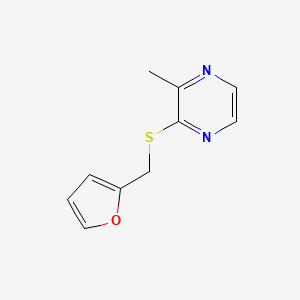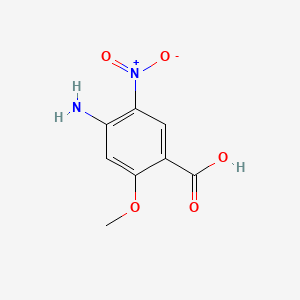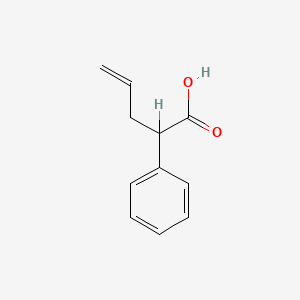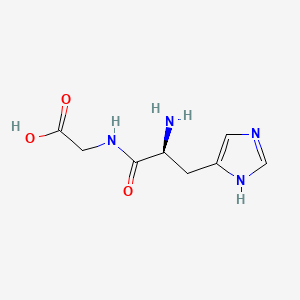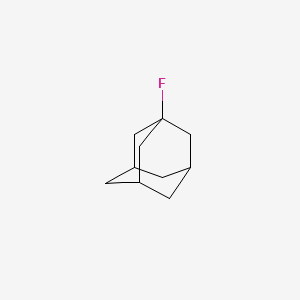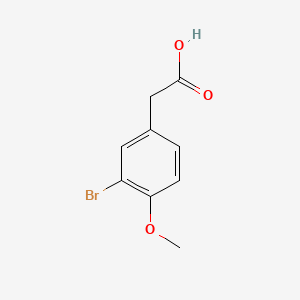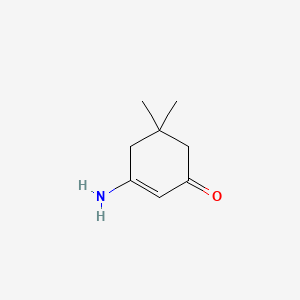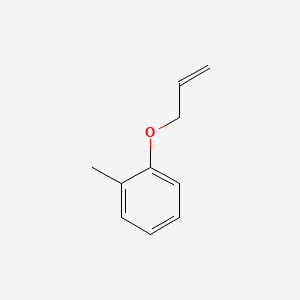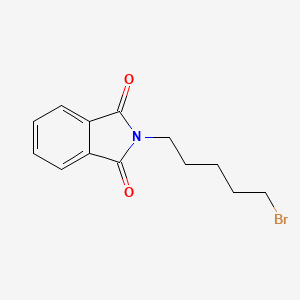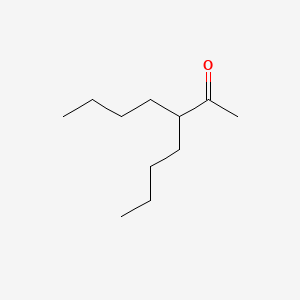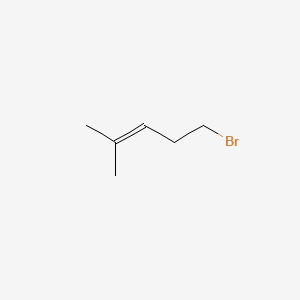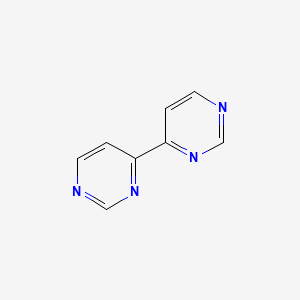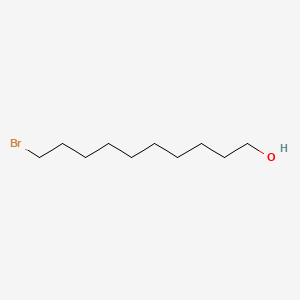
10-Bromodecanol
Vue d'ensemble
Description
10-Bromodecanol, also known as Decamethylene bromohydrin, is an organic compound with a linear formula of Br(CH2)10OH . It is used in various applications due to its characteristic bromine functional group, which makes it highly reactive .
Synthesis Analysis
10-Bromodecanol can be synthesized through several methods . One method involves the reaction of C14H29BrO3 with [2,2]bipyridinyl and trimethylsilyl trifluoromethanesulfonate in dichloromethane at 0°C for 0.5 hours under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 10-Bromodecanol is C10H21BrO . It has a molecular weight of 237.18 . The SMILES string representation of the molecule is OCCCCCCCCCCBr .
Physical And Chemical Properties Analysis
10-Bromodecanol is a liquid at room temperature . It has a density of 1.19 g/mL at 25°C . Its boiling point is 165-169°C at 10 mmHg . The refractive index is 1.476 .
Applications De Recherche Scientifique
Synthesis of Pheromones
Specific Scientific Field
Chemistry, specifically Organic Synthesis and Entomology.
Summary of the Application
10-Bromodecanol has been used in the synthesis of (11 Z,13 Z)-11,13-hexadecadienal , which is the female sex pheromone of the navel orangeworm (Amyelois transitella) .
Methods of Application or Experimental Procedures
While the exact procedures for this synthesis are not provided, it typically involves a series of organic reactions, starting with 10-Bromodecanol as a starting material.
Results or Outcomes
The successful synthesis of the pheromone can be used in pest control strategies, such as “mating disruption”, where the synthesized pheromone is released into the environment to confuse male insects and reduce mating.
Raw Material in Organic Synthesis
Specific Scientific Field
Chemistry, specifically Organic Synthesis.
Summary of the Application
10-Bromodecanol is used as an important raw material and intermediate in organic synthesis . It can be used in the production of pharmaceuticals, agrochemicals, and dyestuff .
Methods of Application or Experimental Procedures
The exact procedures would depend on the specific synthesis being performed. In general, 10-Bromodecanol could be used in various types of organic reactions, such as substitution or elimination reactions, to introduce or modify functional groups in a molecule.
Results or Outcomes
The outcomes would depend on the specific synthesis being performed. In general, the use of 10-Bromodecanol as a raw material or intermediate can enable the synthesis of a wide range of organic compounds.
Synthesis of Other Brominated Alcohols
Summary of the Application
10-Bromodecanol can be used as a starting material for the synthesis of other brominated alcohols . These brominated alcohols can then be used as intermediates in a variety of other chemical reactions .
Methods of Application or Experimental Procedures
The exact procedures would depend on the specific synthesis being performed. In general, 10-Bromodecanol could be reacted with other reagents under suitable conditions to introduce or modify functional groups in the molecule.
Results or Outcomes
The outcomes would depend on the specific synthesis being performed. In general, the use of 10-Bromodecanol as a starting material can enable the synthesis of a wide range of brominated alcohols.
Synthesis of Esters
Summary of the Application
10-Bromodecanol can be used in the synthesis of esters . Esters are commonly used in a variety of applications, including as solvents, plasticizers, and in the manufacture of detergents and cosmetics .
Methods of Application or Experimental Procedures
The exact procedures would depend on the specific synthesis being performed. In general, 10-Bromodecanol could be reacted with a carboxylic acid or its derivative under suitable conditions to form an ester.
Results or Outcomes
The outcomes would depend on the specific synthesis being performed. In general, the use of 10-Bromodecanol in the synthesis of esters can enable the production of a wide range of esters with various properties.
Synthesis of Brominated Ethers
Summary of the Application
10-Bromodecanol can be used as a starting material for the synthesis of brominated ethers . These brominated ethers can then be used as intermediates in a variety of other chemical reactions .
Results or Outcomes
The outcomes would depend on the specific synthesis being performed. In general, the use of 10-Bromodecanol as a starting material can enable the synthesis of a wide range of brominated ethers.
Synthesis of Brominated Alkenes
Summary of the Application
10-Bromodecanol can be used in the synthesis of brominated alkenes . Brominated alkenes are commonly used in a variety of applications, including as intermediates in organic synthesis .
Safety And Hazards
10-Bromodecanol is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Propriétés
IUPAC Name |
10-bromodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMUUBPTDRQQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068855 | |
| Record name | 1-Decanol, 10-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromodecanol | |
CAS RN |
53463-68-6 | |
| Record name | 10-Bromo-1-decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53463-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decanol, 10-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanol, 10-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decanol, 10-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-bromodecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

